

Early-Phase Clinical Trial Results for Zagociguat: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

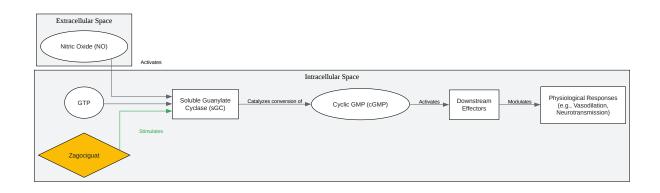
Introduction

Zagociguat (formerly CY6463) is a novel, central nervous system (CNS)-penetrant small molecule stimulator of soluble guanylate cyclase (sGC).[1] By stimulating the nitric oxide (NO)-sGC-cyclic guanosine monophosphate (cGMP) signaling pathway, **Zagociguat** holds therapeutic potential for neurodegenerative and mitochondrial diseases.[2] This technical guide provides an in-depth overview of the available early-phase clinical trial data for **Zagociguat**, with a focus on quantitative results, experimental methodologies, and relevant biological pathways.

Mechanism of Action: The NO-sGC-cGMP Signaling Pathway

Zagociguat's mechanism of action centers on the stimulation of soluble guanylate cyclase (sGC), a key enzyme in the nitric oxide signaling cascade.[3] In this pathway, nitric oxide (NO) binds to sGC, catalyzing the conversion of guanosine triphosphate (GTP) to cyclic guanosine monophosphate (cGMP).[2] cGMP, in turn, acts as a second messenger, influencing various downstream targets to modulate physiological processes such as inflammation, endothelial function, and cerebral blood flow.[4] **Zagociguat** enhances the production of cGMP, thereby amplifying the effects of this signaling pathway.[2]





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Figure 1: Zagociguat's Mechanism of Action in the NO-sGC-cGMP Pathway.

Phase 1 Clinical Trial in Healthy Volunteers

A first-in-human study (NCT03856827) evaluated the safety, tolerability, pharmacokinetics (PK), and pharmacodynamics (PD) of **Zagociguat** in healthy adult participants.[5]

Experimental Protocol

The study consisted of three parts: a Single Ascending Dose (SAD) phase, a Multiple Ascending Dose (MAD) phase, and a food-interaction phase.

Single Ascending Dose (SAD): Single oral doses of 0.3, 1, 3, 10, 20, 30, and 50 mg of
 Zagociguat or placebo were administered.



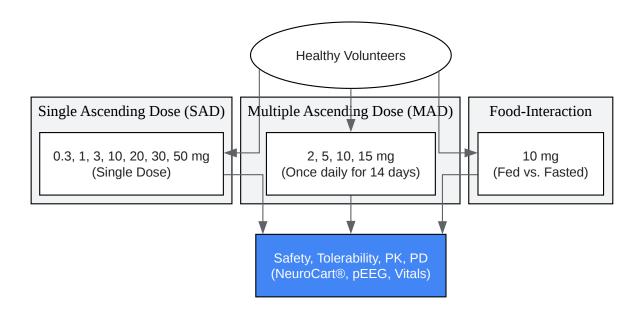
- Multiple Ascending Dose (MAD): Doses of 2, 5, 10, and 15 mg of Zagociguat or placebo were administered once daily for 14 days.
- Food-Interaction: A single 10 mg dose of Zagociguat was administered in both fed and fasted states.

Safety and Tolerability Assessments: Included monitoring of treatment-emergent adverse events (TEAEs), vital signs, electrocardiograms (ECGs), and laboratory tests.

Pharmacokinetic (PK) Assessments: Blood, urine, and cerebrospinal fluid (CSF) samples were collected to determine **Zagociguat** concentrations.

Pharmacodynamic (PD) Assessments:

- Central Nervous System (CNS) Effects: A CNS test battery called NeuroCart® and pharmaco-electroencephalography (pEEG) were utilized.[4]
- Cardiovascular Effects: Blood pressure and heart rate were monitored.



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Figure 2: Workflow of the Phase 1 First-in-Human Trial of Zagociguat.



Quantitative Data

Table 1: Pharmacokinetic Parameters of **Zagociguat** in Healthy Volunteers[4]

| Parameter | Value |
|---|-------------------|
| Median Time to Maximum Concentration (Tmax) | 0.8 - 5 hours |
| Mean Terminal Half-life (T½) | 52.8 - 67.1 hours |
| Mean CSF/free Plasma Concentration Ratio | 0.43 |

Table 2: Pharmacodynamic Effects of **Zagociguat** on Blood Pressure in Healthy Volunteers

| Parameter | Maximum Mean Reduction |
|--------------------------|------------------------|
| Systolic Blood Pressure | 6.1 mmHg |
| Diastolic Blood Pressure | 7.5 mmHg |

Phase 2a Clinical Trial in Patients with MELAS

A Phase 2a open-label study was conducted to evaluate **Zagociguat** in patients with Mitochondrial Encephalomyopathy, Lactic Acidosis, and Stroke-like Episodes (MELAS).[3]

Experimental Protocol

Details of the experimental protocol for the Phase 2a study are not extensively published. The study was an open-label trial where patients received **Zagociguat** for 29 days.[6] Assessments included safety, pharmacokinetics, and biomarkers related to mitochondrial function, inflammation, and cerebral blood flow.[6]

Quantitative Data

Quantitative results from the Phase 2a study have not been publicly released. The available information indicates that **Zagociguat** had a favorable safety profile and was associated with qualitative improvements in:[3][7]

Neuronal function



- Mitochondrial function
- Blood flow in the brain

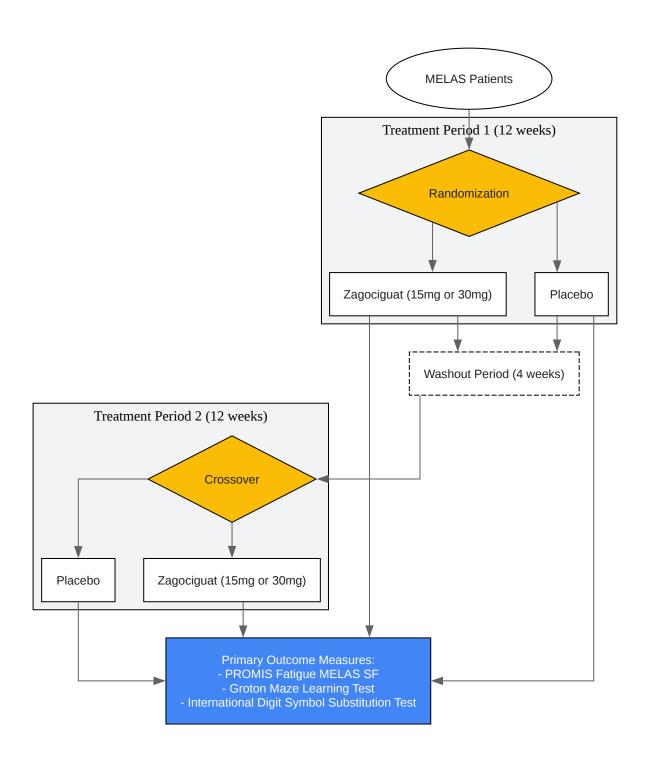
Phase 2b PRIZM Clinical Trial in Patients with MELAS

The ongoing PRIZM study (NCT06402123) is a Phase 2b randomized, double-blind, placebo-controlled, crossover trial evaluating the efficacy and safety of **Zagociguat** in patients with MELAS.[8][9]

Experimental Protocol

- Study Design: Participants are randomized to receive one of two doses of **Zagociguat** (15 mg or 30 mg) or a placebo once daily for 12 weeks.[8] This is followed by a 4-week washout period, after which participants crossover to the other treatment arm for another 12 weeks.[8]
- Primary Outcome Measures: The primary endpoints are changes in:[10]
 - PROMIS Fatigue MELAS Short Form scores
 - Groton Maze Learning Test scores
 - International Digit Symbol Substitution Test scores
- Key Secondary and Exploratory Outcome Measures: Include assessments of safety and tolerability.[10]





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Figure 3: Design of the Phase 2b PRIZM Crossover Trial.



Detailed Methodologies for Key Experiments

NeuroCart® CNS Test Battery: This is a proprietary, mobile battery of neuropsychological and neurophysiological tests.[8] It is designed to measure a wide range of CNS functions, including alertness, memory, motor skills, and visuomotor skills.[5] The battery allows for the correlation of a compound's CNS effects with its concentration in the body.[8]

Groton Maze Learning Test (GMLT): This is a computerized test of spatial learning and memory. Participants are required to learn a hidden pathway through a 10x10 grid of tiles. The number of errors made in finding the pathway provides a measure of spatial working memory.

International Digit Symbol Substitution Test (DSST): This test assesses processing speed, attention, and working memory. Participants are given a key that pairs digits with symbols and are then required to write the corresponding symbol for a series of digits as quickly and accurately as possible within a set time limit.

PROMIS Fatigue MELAS Short Form: This is a patient-reported outcome measure specifically designed to assess the severity and impact of fatigue in individuals with MELAS. Patients respond to a series of questions about their fatigue experience over the preceding seven days. The raw scores are converted to a T-score, which is standardized to a general population mean of 50 and a standard deviation of 10.

Summary and Future Directions

Early-phase clinical trials of **Zagociguat** have demonstrated that the drug is well-tolerated, CNS-penetrant, and exhibits pharmacodynamic activity consistent with its mechanism of action as an sGC stimulator. While quantitative efficacy data from patient populations is still emerging, the ongoing Phase 2b PRIZM study in MELAS patients will provide crucial insights into the therapeutic potential of **Zagociguat** for this and potentially other related conditions. The comprehensive data on pharmacokinetics and CNS engagement from the Phase 1 study supports its further development for neurological disorders.

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- To cite this document: BenchChem. [Early-Phase Clinical Trial Results for Zagociguat: A
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